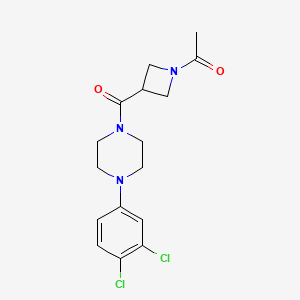

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dichlorophenyl)piperazine is an N-substituted piperazine . It’s a pale yellow crystalline powder .

Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)piperazine is C10H12Cl2N2 . Its molecular weight is 231.12 .Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)piperazine has a melting point of 62-66 °C and a boiling point of 179 °C (15 mmHg) . Its density is approximately 1.2949 g/cm^3 and its refractive index is approximately 1.6400 .Scientific Research Applications

- Antitumor Activity : Research indicates that 1-(3,4-dichlorophenyl)-3-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one exhibits antitumor potential . Further investigations into its mechanism of action and efficacy against specific cancer types could lead to novel therapeutic agents.

- Green Metrics : The compound can be synthesized using ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. Both the preparation of the chalcone precursor and the triazole Michael addition have good green metrics . Researchers can explore its application in sustainable synthesis methodologies.

- Triazole Derivatives : Triazole-containing compounds often exhibit diverse biological effects due to their structural characteristics. The 1,2,4-triazole moiety is valuable for binding with target molecules, making this compound interesting for further exploration .

- While not directly studied for anti-inflammatory effects, understanding its interactions with inflammation-related pathways could reveal potential applications. Investigating its impact on cytokines, prostaglandins, or other mediators may yield insights .

- The synthesis of spiro-1,2,4-triazole-3-thiones involves related compounds. These spiro derivatives have been explored for various biological activities, including antiviral properties . Further studies could reveal additional applications.

- β-Azolyl ketones, including 1-(3,4-dichlorophenyl)-3-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, have been described as components in fungicide formulations . Researchers can investigate its efficacy against specific fungal pathogens.

Medicinal Chemistry and Drug Discovery

Organic Synthesis and Catalysis

Heterocyclic Chemistry

Anti-Inflammatory Agents

Spiro-1,2,4-Triazole-3-Thiones

β-Azolyl Ketones and Fungicides

Mechanism of Action

Target of Action

Similar compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine have been found to be highly selective for the dopamine transporter .

Mode of Action

Based on the related compound, it may interact with the dopamine transporter, potentially influencing dopamine levels in the brain .

Biochemical Pathways

If it does interact with the dopamine transporter like its related compound, it could potentially affect dopaminergic pathways in the brain .

Result of Action

If it does interact with the dopamine transporter, it could potentially influence neuronal signaling and neurotransmission .

Safety and Hazards

properties

IUPAC Name |

1-[3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQOSPAKJPVCBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2398622.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)